![molecular formula C24H18FN3O3S B2477664 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1428348-60-0](/img/no-structure.png)
3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state under standard conditions.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would include information about the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as stability, reactivity, etc.).Applications De Recherche Scientifique
Potential in Treating Sex-Hormone-Dependent Diseases
Research has identified thieno[2,3-d]pyrimidine-2,4-dione derivatives, similar in structure to the queried compound, as potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These compounds, such as TAK-013, demonstrate high binding affinity and antagonistic activity, making them potential candidates for treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Applications in Synthetic Chemistry
A study on microwave-assisted synthesis of fused heterocycles, including thieno[2,3-d]pyrimidine-2,4-dione derivatives, reveals the potential of these compounds in the development of new synthetic methodologies. The incorporation of trifluoromethyl groups in these heterocycles could lead to diverse applications in synthetic chemistry (Shaaban, 2008).
Anticancer Activity
Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been studied for their anticancer properties. Certain compounds, derived from a similar chemical structure, have shown effectiveness in inhibiting topoisomerase-I enzyme, demonstrating potential as anticancer agents (Kumar & Sharma, 2022).
Bioactive Compounds Synthesis
Research has also focused on synthesizing bioactive compounds using thieno[2,3-d]pyrimidine as a core structure. These derivatives have shown a range of biological activities, including adenosine kinase inhibition, platelet aggregation inhibition, and antileukemia properties (El-Gazzar, Hussein, & Aly, 2006).
Development of Non-Peptide GnRH Antagonists
Another study highlighted the development of non-peptide GnRH antagonists using thieno[2,3-d]pyrimidine-2,4-dione derivatives. These compounds, like TAK-385, showed high potency and oral activity, suggesting their potential in clinical applications for treating disorders related to gonadotropin-releasing hormone (Miwa et al., 2011).
Herbicidal Applications
A study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, which are structurally related to the queried compound, indicated significant herbicidal activities. This suggests potential agricultural applications of thieno[3,2-d]pyrimidine-2,4-dione derivatives in controlling weed growth (Huazheng, 2013).
Safety And Hazards
This would include information about any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Orientations Futures
This would involve speculation or predictions about potential future research directions or applications for the compound.
I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
Propriétés
Numéro CAS |
1428348-60-0 |
|---|---|
Nom du produit |
3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C24H18FN3O3S |
Poids moléculaire |
447.48 |
Nom IUPAC |
3-[(4-fluorophenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H18FN3O3S/c1-15-19(26-22(31-15)17-5-3-2-4-6-17)14-27-20-11-12-32-21(20)23(29)28(24(27)30)13-16-7-9-18(25)10-8-16/h2-12H,13-14H2,1H3 |
Clé InChI |
RKNLRPYWWZXPMT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



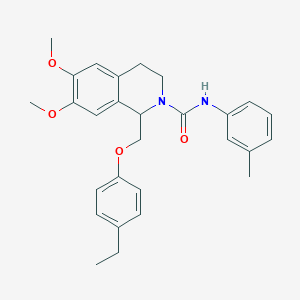
![2-[(2-Ethylpiperidino)sulfonyl]aniline](/img/structure/B2477582.png)
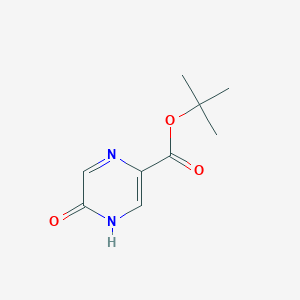
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2477585.png)
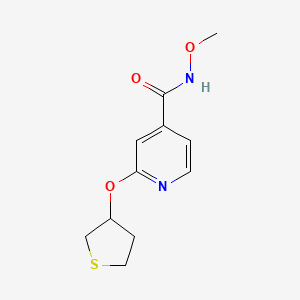
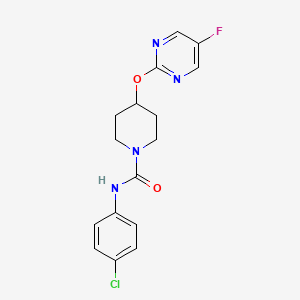
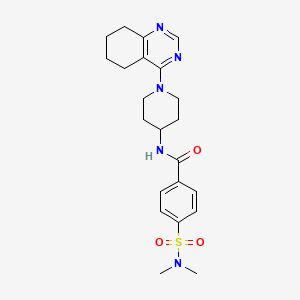
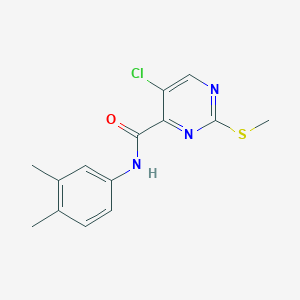
![3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477595.png)
![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)
![5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide](/img/structure/B2477598.png)
![7-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2477599.png)
![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)
![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)